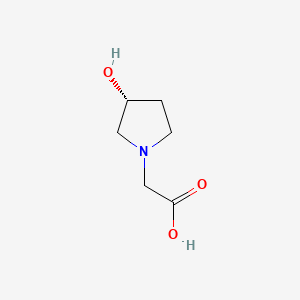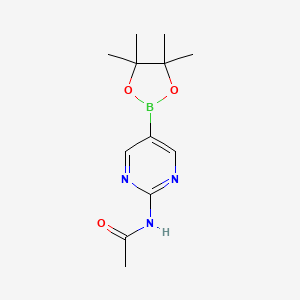
(R)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-2-(3-Hydroxypyrrolidin-1-yl)acetic acid” is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 . It is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-(3-Hydroxypyrrolidin-1-yl)acetic acid” are not fully detailed in the available resources . For comprehensive information, a detailed experimental characterization or computational analysis would be required.Wissenschaftliche Forschungsanwendungen
Synthesis and Toxicity Analysis : Derivatives of related compounds, like esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, have been synthesized and analyzed for their physical-chemical properties and acute toxicity. These compounds demonstrate a range of biological activities, including analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects (Salionov, 2015).
Enzymatic Processes in Synthesis : Studies have utilized enzymes like lipase PS 30 for the enantioselective esterification of similar compounds, showcasing a method for avoiding column chromatography and achieving high enantiomeric excess (Singh et al., 2015).
Potential GABA-Uptake Inhibitors : Derivatives of 4-hydroxypyrrolidine-2-acetic acid have been evaluated as potential inhibitors of GABA transport proteins, indicating a significant decrease in inhibitory potency at GAT-1 and GAT-3 compared to unsubstituted compounds (Zhao et al., 2005).
Antimicrobial Activity Studies : Research on rhodanine-3-acetic acid derivatives demonstrates potent antimicrobial activity against various bacteria, mycobacteria, and fungi, with some compounds exhibiting high activity against specific pathogens (Krátký et al., 2017).
Antibacterial Agent Synthesis : The asymmetric synthesis of enantiomers of specific antibacterial agents, which include a pyrrolidin-1-yl group, has been developed, showing variation in activity against different bacterial strains (Rosen et al., 1988).
ACE Inhibitors Development : Novel compounds synthesized through a hybridization approach, involving derivatives of 4-hydroxypyrrolidine-2-carboxylic acid, have been evaluated as angiotensin converting enzyme (ACE) inhibitors, indicating potential for treating hypertension (Addla et al., 2013).
Chemical Synthesis Techniques : Techniques for the synthesis of related compounds, like (S)-3-Hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid, have been developed, emphasizing the importance of reaction conditions and catalysts for yield optimization (Zi-cheng, 2009).
Aldose Reductase Inhibitors Research : Derivatives of (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, closely related to the compound of interest, have been identified as potent aldose reductase inhibitors with potential clinical applications (Kučerová-Chlupáčová et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(3R)-3-hydroxypyrrolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-5-1-2-7(3-5)4-6(9)10/h5,8H,1-4H2,(H,9,10)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLUKRLXBCGVBF-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652356 |
Source


|
| Record name | [(3R)-3-Hydroxypyrrolidin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212225-94-9 |
Source


|
| Record name | [(3R)-3-Hydroxypyrrolidin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6H-[1,3]Oxazolo[3',4':1,2]pyrrolo[3,4-d][1,2,3]triazole](/img/structure/B595360.png)


![2-Chlorothiazolo[4,5-b]pyridine](/img/structure/B595363.png)





![2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B595375.png)

